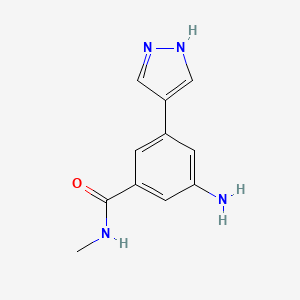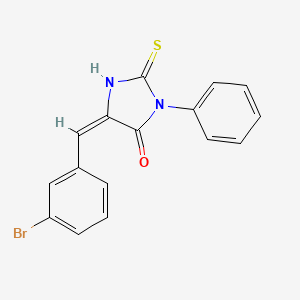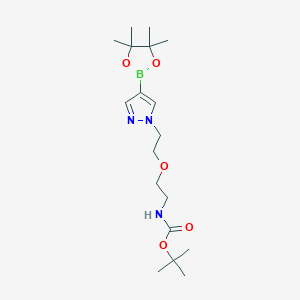
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, methyl, and nitrovinyl groups.
Vorbereitungsmethoden
The synthesis of E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro and methyl groups: This step involves electrophilic substitution reactions where chlorine and methyl groups are introduced to the quinoline ring.
Addition of the nitrovinyl group:
Analyse Chemischer Reaktionen
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of quinoline derivatives with biological targets.
Medicine: Research into potential therapeutic applications of quinoline derivatives often includes this compound as a reference or starting material.
Wirkmechanismus
The mechanism of action of E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The chloro, methyl, and nitrovinyl groups may enhance its binding affinity and specificity for these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:
2-Chloro-6,8-dimethylquinoline: Lacks the nitrovinyl group, which may result in different chemical reactivity and biological activity.
2-Chloro-3-nitroquinoline: Lacks the methyl groups, which may affect its binding properties and overall stability.
6,8-Dimethyl-3-(2-nitro)vinylquinoline: Lacks the chloro group, which may influence its chemical reactivity and interaction with biological targets.
The presence of the chloro, methyl, and nitrovinyl groups in this compound makes it unique and potentially more versatile in various research applications.
Eigenschaften
Molekularformel |
C13H11ClN2O2 |
|---|---|
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
2-chloro-6,8-dimethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-5-9(2)12-11(6-8)7-10(13(14)15-12)3-4-16(17)18/h3-7H,1-2H3/b4-3+ |
InChI-Schlüssel |
ZLHXNLJIZFMIMO-ONEGZZNKSA-N |
Isomerische SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)/C=C/[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C=C[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)



![3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13724486.png)
